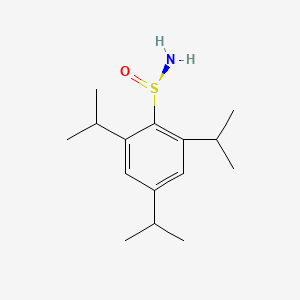

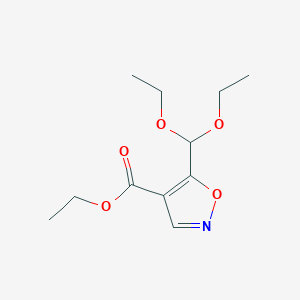

(R)-2,4,6-Triisopropylbenzenesulfinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(R)-2,4,6-Triisopropylbenzenesulfinamide, also known as TIPS-benzylamine, is a chiral auxiliary that has been widely used in organic synthesis. It was first reported by Corey and co-workers in 1979 and has since been used in numerous stereoselective transformations.

科学的研究の応用

Crystal Structure Analysis

The crystal structure of 2,4,6-triisopropylbenzenesulfonamide was solved using X-ray powder diffraction data and refined by Rietveld methods. A notable aspect of this research was the application of a Monte Carlo method for generating trial structures, which accommodated the molecule's intramolecular flexibility. The molecules in this structure are linked by N-H…O hydrogen bonds, forming two-dimensional sheets with specific ring structures (Tremayne et al., 1999).

Synthesis of N-Azolides and Biological Activity

A series of N-azolides of 2,4,6-triisopropylbenzenesulfonic acid were synthesized and studied for their effects on cell proliferation, energy expenditure, and apoptosis. The research discovered pronounced immunomodulating and cytoprotecting properties in two compounds (N-imidazolide and N-triazolide), suggesting their potential positive influence on pathological states such as cell proliferation and apoptosis (Belousova et al., 2009).

Application in Asymmetric Synthesis

A mild method for asymmetric synthesis of chiral diarylmethylamines was developed using aryl Grignard reagents added to chiral N-2,4,6-triisopropylbenzenesulfinylimines. This method achieved high yields and diastereoselectivities. The use of (R)-2,4,6-triisopropylbenzenesulfinamide as a chiral auxiliary provided higher diastereoselectivities compared to other auxiliaries, showcasing its potential in synthesizing diarylmethylamine synthons (Han et al., 2011).

Protection of Amino Acids

The 2,4,6-triisopropylbenzenesulfonyl group has been used as a protecting group for the guanidino function of arginine. This protecting group was introduced with high yield and found to be cleavable by common reagents used in peptide synthesis (Echner & Voelter, 1987).

Pharmaceutical Research Framework

While not directly involving (R)-2,4,6-Triisopropylbenzenesulfinamide, the work by Cook et al. provides a broader context of the pharmaceutical industry's challenges and strategies. It outlines a framework for drug project success and pipeline quality, which could be relevant for any research involving complex molecules like (R)-2,4,6-Triisopropylbenzenesulfinamide (Cook et al., 2014).

特性

IUPAC Name |

(R)-2,4,6-tri(propan-2-yl)benzenesulfinamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NOS/c1-9(2)12-7-13(10(3)4)15(18(16)17)14(8-12)11(5)6/h7-11H,16H2,1-6H3/t18-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNCSGVCOUMKURC-GOSISDBHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)N)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)[S@@](=O)N)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2,4,6-Triisopropylbenzenesulfinamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Chloro-1-[(4-methoxyphenyl)methyl]-5-methylpyrazole-4-carbaldehyde](/img/structure/B2807053.png)

![3-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2807054.png)

![7-{[3-(2-furyl)-1-methylpropyl]amino}-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2807056.png)

![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(methylthio)benzamide](/img/structure/B2807058.png)

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2-(4-fluorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2807061.png)

![5-amino-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2807072.png)

![1,3-Dimethyl-7-(2-methylpropyl)-5-(pyridin-2-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2807075.png)